Bibs 39
Overview
Description
BIBS 39, also known by its chemical name 4’-((2-butyl-6-(3-cyclohexylureido)-1H-benzo[d]imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid, is a nonpeptide angiotensin II receptor antagonist. It has a molecular weight of 524.66 g/mol and is primarily used in scientific research for its ability to selectively block angiotensin II receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIBS 39 involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:
Formation of the benzimidazole ring: This is typically achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Substitution reactions: The benzimidazole core is then functionalized with various substituents, including the butyl and cyclohexylureido groups.
Coupling reactions: The final step involves coupling the functionalized benzimidazole with a biphenyl carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
BIBS 39 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzimidazole ring.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenated derivatives and strong bases like sodium hydride.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific research applications .
Scientific Research Applications
BIBS 39 is widely used in scientific research due to its ability to selectively block angiotensin II receptors. Its applications include:
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Employed in studies investigating the role of angiotensin II in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals targeting the renin-angiotensin system
Mechanism of Action
BIBS 39 exerts its effects by selectively binding to and blocking angiotensin II receptors, specifically the AT1 and AT2 subtypes. This inhibition prevents angiotensin II from exerting its vasoconstrictive and hypertensive effects, leading to a decrease in blood pressure. The compound’s selectivity for the AT1 receptor is particularly significant, as this receptor mediates most of the known effects of angiotensin II .
Comparison with Similar Compounds
BIBS 39 is often compared with other angiotensin II receptor antagonists, such as BIBS 222 and DuP 753. While this compound and BIBS 222 both exhibit high selectivity for the AT1 receptor, BIBS 222 has a longer duration of action. DuP 753, on the other hand, is more selective for the AT1 receptor but has a more complex hemodynamic profile .
List of Similar Compounds
BIBS 222: Another nonpeptide angiotensin II receptor antagonist with a similar structure and function.
DuP 753: A selective AT1 receptor antagonist with a different chemical structure.
Losartan: A well-known angiotensin II receptor antagonist used clinically for treating hypertension
Properties
IUPAC Name |
2-[4-[[2-butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]methyl]phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O3/c1-2-3-13-30-35-28-19-18-25(34-32(39)33-24-9-5-4-6-10-24)20-29(28)36(30)21-22-14-16-23(17-15-22)26-11-7-8-12-27(26)31(37)38/h7-8,11-12,14-20,24H,2-6,9-10,13,21H2,1H3,(H,37,38)(H2,33,34,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQFKFSAJNUOPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2)NC(=O)NC5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157943 | |
Record name | Bibs 39 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133085-33-3 | |
Record name | Bibs 39 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133085333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bibs 39 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIBS-39 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV95PEF62M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.